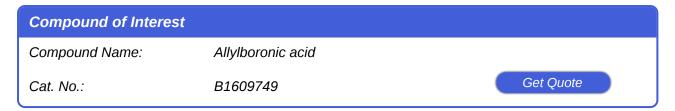


Application Notes: Diastereoselective Allylation of Imines with **Allylboronic Acids**

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Introduction

The diastereoselective allylation of imines using **allylboronic acid**s is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis. This method provides a direct route to chiral homoallylic amines, which are valuable building blocks for the synthesis of a wide range of biologically active compounds, including natural products and pharmaceuticals. [1][2] The reaction's significance lies in its ability to create stereocenters with a high degree of control, offering access to specific stereoisomers.

This transformation is particularly relevant to researchers, scientists, and drug development professionals due to the prevalence of chiral amine moieties in pharmacologically active molecules. For instance, this methodology has been successfully applied to the synthesis of Maraviroc, a selective CCR5 antagonist used in the treatment of HIV-1 infection.[1]

Core Principles

The reaction involves the nucleophilic addition of an **allylboronic acid** or its derivatives to an imine electrophile. The stereochemical outcome of the reaction is governed by the Zimmerman-Traxler transition state model, where the six-membered chair-like transition state minimizes steric interactions, leading to a preferred diastereomer.[2] The geometry of the imine (E/Z) and the structure of the **allylboronic acid** play crucial roles in determining the final stereochemistry of the product.[2]



Interestingly, the dehydration of **allylboronic acid**s can form allylboroxines, which have been shown to have a dual effect: they can promote the E/Z isomerization of aldimines and act as Lewis acids to activate the imine, thereby triggering the allylation.[2][3] This "self-activated" nature of the reaction under certain conditions obviates the need for external catalysts.[4][5] However, for achieving high enantioselectivity, chiral catalysts such as BINOL-derived diols are often employed.[1]

Key Applications in Research and Drug Development:

- Synthesis of Chiral Building Blocks: The primary application is the synthesis of enantiomerically enriched homoallylic amines, which are versatile intermediates for the preparation of β-amino acids, alkaloids, and other nitrogen-containing heterocycles.[1]
- Natural Product Synthesis: This methodology has been instrumental in the total synthesis of complex natural products where the stereoselective installation of an amino group is a key step.
- Pharmaceutical Drug Discovery: The ability to generate stereochemically defined amine building blocks is critical in medicinal chemistry for structure-activity relationship (SAR) studies and the development of new drug candidates.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature, showcasing the efficiency and selectivity of the diastereoselective allylation of various imines with **allylboronic acids** and their derivatives.

Table 1: Diastereoselective Allylation of Cyclic Imines



Entry	Imine Substrate	Allylboro nate	Diastereo meric Ratio (d.r.)	Enantiom eric Ratio (e.r.)	Yield (%)	Referenc e
1	3,4- Dihydroiso quinoline	Tetraol- protected α-chiral allylboronat e	97:3	99:1	up to 98	[6]
2	3,3- Dimethylin dolenine	Tetraol- protected α-chiral allylboronat e	69:31	up to 99:1	74-95	[6]
3	N-H Ketimine	2-Boryl- substituted allyl group (CuH- catalyzed)	-	-	-	[7]

Table 2: Diastereoselective Allylation of Acyclic Imines



Entry	lmine Substra te	Allylatin g Agent	Catalyst /Additiv e	Diastere omeric Ratio (d.r.)	Enantio meric Ratio (e.r.)	Yield (%)	Referen ce
1	N- Benzoyl Aldimine	Allyldiiso propoxyb orane	(S)-3,3'- Ph2- BINOL (15 mol%)	>98:2	95:5 - 99.5:0.5	75-94	[1]
2	In situ formed N- unsubstit uted imine	Tetraol- protected α-chiral allylboron ate	None	81:19	99:1	up to 88	[6]
3	Acyl Hydrazon e (Imine Surrogat e)	Allylboro nic Acid	None (Self- activated)	High syn- selectivit y	-	High	[5]
4	E/Z Aldimine	Allylboro nic Acid	Molecula r Sieves (4 Å)	High anti- selectivit y	-	-	[2][3]

Experimental Protocols

General Protocol for the Diastereoselective Allylation of an N-Benzoyl Aldimine Catalyzed by a Chiral Diol

This protocol is adapted from the work of Schaus and co-workers for the asymmetric allylboration of acyl imines.[1]

Materials:

• N-Benzoyl aldimine (1.0 equiv)



- Allyldiisopropoxyborane (1.5 equiv)
- (S)-3,3'-Ph2-BINOL (0.15 equiv)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware (oven-dried)
- Magnetic stirrer and stir bar

Procedure:

- To an oven-dried round-bottom flask under an inert atmosphere, add the N-benzoyl aldimine (1.0 equiv) and the chiral diol catalyst, (S)-3,3'-Ph2-BINOL (0.15 equiv).
- Dissolve the solids in the anhydrous solvent.
- Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or room temperature, as optimized for the specific substrate).
- Slowly add the allyldiisopropoxyborane (1.5 equiv) to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
- Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
- Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired homoallylic amide.



 Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric ratio (by chiral HPLC analysis).[1]

Protocol for the "Self-Activated" Diastereoselective Allylation of an Aldimine with Allylboronic Acid

This protocol is based on the work of Szabó and co-workers, which demonstrates the reaction proceeds without an external catalyst.[2][3]

Materials:

- Aldimine (1.0 equiv)
- Allylboronic acid (1.5 equiv)
- Molecular sieves (4 Å), activated
- Anhydrous solvent (e.g., DMSO, Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware (oven-dried)
- · Magnetic stirrer and stir bar

Procedure:

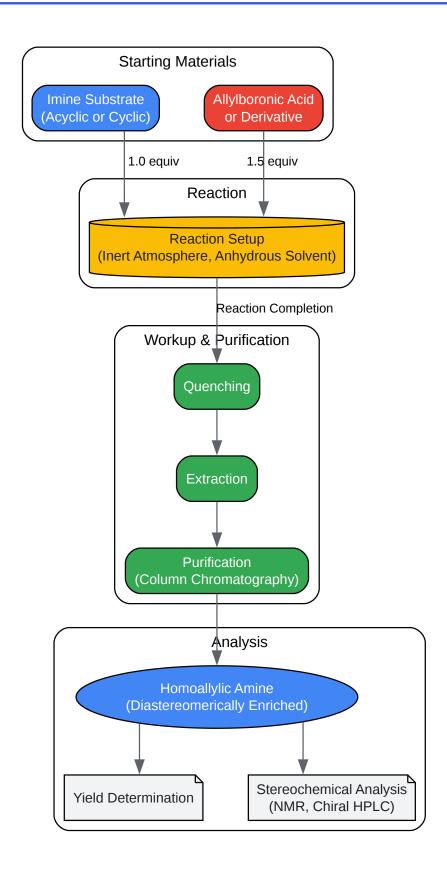
- To an oven-dried round-bottom flask containing activated molecular sieves (4 Å) under an inert atmosphere, add the aldimine (1.0 equiv).
- Add the anhydrous solvent to dissolve the imine.
- Add the allylboronic acid (1.5 equiv) to the reaction mixture.
- Stir the reaction at room temperature or heat as required.
- Monitor the reaction progress by TLC or GC-MS.



- Upon completion, filter off the molecular sieves and quench the reaction with water or a basic solution.
- Extract the product with an appropriate organic solvent.
- Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
- Purify the product by flash column chromatography.
- Characterize the product and determine the diastereomeric ratio by NMR spectroscopy.[4]

Visualizations General Workflow for Diastereoselective Allylation



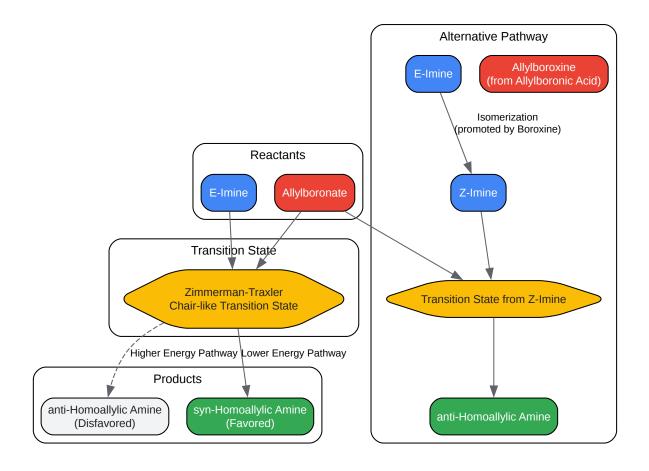


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Caption: General experimental workflow for the diastereoselective allylation of imines.



Mechanistic Rationale for Stereoselectivity



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Caption: Simplified representation of the stereochemical outcome based on the Zimmerman-Traxler model and the potential role of imine isomerization.

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